molecular formula C18H15FN2O6 B5034674 2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate

2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate

Katalognummer: B5034674
Molekulargewicht: 374.3 g/mol
InChI-Schlüssel: DIEKHGHAVYJGCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate, also known as FNPOB, is a chemical compound that has been widely used in scientific research. FNPOB is a derivative of 4-oxo-4-(3-nitrophenylamino)butanoic acid, which is a well-known inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is a key enzyme involved in the regulation of glucose metabolism, and its inhibition has been shown to improve glucose homeostasis in animal models of diabetes.

Wirkmechanismus

2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate inhibits DPP-IV by binding to the active site of the enzyme and blocking its activity. DPP-IV is a peptidase that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are important regulators of glucose metabolism. By inhibiting DPP-IV, this compound increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and improve glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been shown to increase insulin secretion in response to glucose stimulation. This compound has been shown to increase the levels of GLP-1 and GIP, which are known to have beneficial effects on glucose metabolism. This compound has also been shown to have anti-inflammatory and immunomodulatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate is a potent and selective inhibitor of DPP-IV, which makes it a useful tool for studying the role of DPP-IV in glucose metabolism and other physiological processes. However, this compound has some limitations in lab experiments. This compound has a relatively short half-life in vivo, which makes it difficult to maintain its inhibitory effects over a long period of time. This compound also has some off-target effects on other peptidases, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on 2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate. One direction is to develop more potent and selective inhibitors of DPP-IV that have longer half-lives and fewer off-target effects. Another direction is to study the effects of DPP-IV inhibition on other physiological processes, such as inflammation and immune function. Finally, there is a need for more studies on the safety and efficacy of DPP-IV inhibitors in humans, particularly in the context of diabetes and other metabolic disorders.

Synthesemethoden

2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate can be synthesized using a multi-step reaction sequence. The first step involves the reaction of 4-fluorophenylacetic acid with ethyl oxalyl chloride to form 2-(4-fluorophenyl)-2-oxoethyl oxalate. The second step involves the reaction of 2-(4-fluorophenyl)-2-oxoethyl oxalate with 3-nitroaniline to form this compound. The overall yield of this reaction sequence is around 50%.

Wissenschaftliche Forschungsanwendungen

2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate has been widely used in scientific research as a tool to study the role of DPP-IV in glucose metabolism. This compound has been shown to be a potent and selective inhibitor of DPP-IV, with an IC50 value of 0.06 μM. This compound has been used in in vitro and in vivo experiments to study the effects of DPP-IV inhibition on glucose homeostasis, insulin secretion, and incretin hormone levels. This compound has also been used to study the role of DPP-IV in other physiological processes, such as inflammation and immune function.

Eigenschaften

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 4-(3-nitroanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O6/c19-13-6-4-12(5-7-13)16(22)11-27-18(24)9-8-17(23)20-14-2-1-3-15(10-14)21(25)26/h1-7,10H,8-9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEKHGHAVYJGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.